![molecular formula C9H15NOSi B14282563 Dimethyl[2-(pyridin-4-yl)ethyl]silanol CAS No. 136370-37-1](/img/structure/B14282563.png)
Dimethyl[2-(pyridin-4-yl)ethyl]silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[2-(pyridin-4-yl)ethyl]silanol is a compound that features a silanol group attached to a dimethyl-substituted ethyl chain, which is further connected to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[2-(pyridin-4-yl)ethyl]silanol typically involves the reaction of a pyridine derivative with a silanol precursor. One common method is the hydrosilylation of 4-vinylpyridine with dimethylchlorosilane, followed by hydrolysis to yield the silanol group. The reaction conditions often require the presence of a catalyst, such as platinum or rhodium complexes, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl[2-(pyridin-4-yl)ethyl]silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanones or siloxanes.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The silanol group can participate in nucleophilic substitution reactions, forming siloxane bonds with other silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Silanol groups react with chlorosilanes or alkoxysilanes under mild conditions.
Major Products
Oxidation: Silanones and siloxanes.
Reduction: Piperidine derivatives.
Substitution: Siloxane-linked compounds.
Applications De Recherche Scientifique
Dimethyl[2-(pyridin-4-yl)ethyl]silanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organosilicon compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the pyridine ring, which is known to interact with various biological targets.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its ability to form stable siloxane bonds.
Mécanisme D'action
The mechanism of action of Dimethyl[2-(pyridin-4-yl)ethyl]silanol involves its interaction with molecular targets through the pyridine ring and the silanol group. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. The silanol group can form hydrogen bonds and participate in condensation reactions, affecting the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl[2-(pyridin-3-yl)ethyl]silanol: Similar structure but with the pyridine ring attached at the 3-position.
Dimethyl[2-(pyridin-2-yl)ethyl]silanol: Pyridine ring attached at the 2-position.
Trimethyl[2-(pyridin-4-yl)ethyl]silanol: Contains an additional methyl group on the silicon atom.
Uniqueness
Dimethyl[2-(pyridin-4-yl)ethyl]silanol is unique due to the specific positioning of the pyridine ring, which can influence its coordination chemistry and reactivity. The presence of the silanol group also provides distinct properties, such as the ability to form stable siloxane bonds, making it valuable for various applications in materials science and industry.
Propriétés
Numéro CAS |
136370-37-1 |
|---|---|
Formule moléculaire |
C9H15NOSi |
Poids moléculaire |
181.31 g/mol |
Nom IUPAC |
hydroxy-dimethyl-(2-pyridin-4-ylethyl)silane |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,11)8-5-9-3-6-10-7-4-9/h3-4,6-7,11H,5,8H2,1-2H3 |
Clé InChI |
TZRSECOJSSCLMI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCC1=CC=NC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


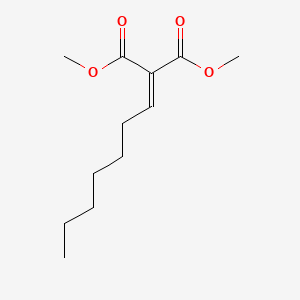
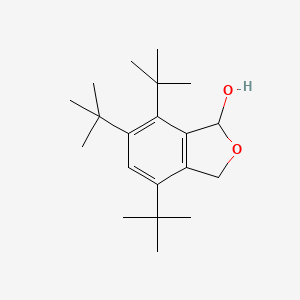
![2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal](/img/structure/B14282512.png)
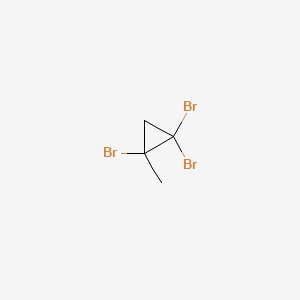
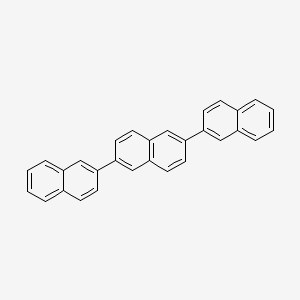
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)
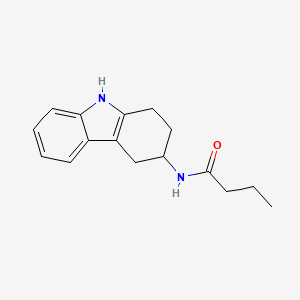
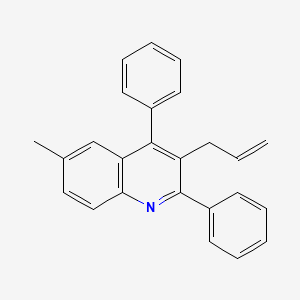
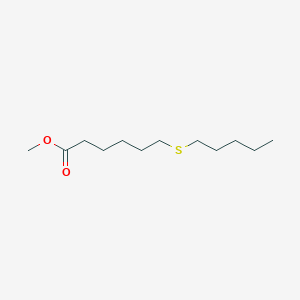
![3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one](/img/structure/B14282550.png)
![1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one](/img/structure/B14282551.png)
![2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14282556.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B14282562.png)
![6-Methylidenespiro[4.5]decan-2-one](/img/structure/B14282566.png)
